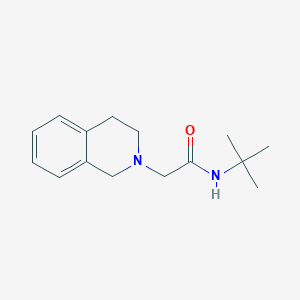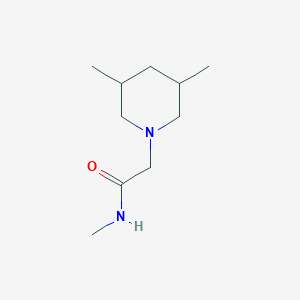![molecular formula C10H14BrNO2S B7566172 N-[1-(4-bromophenyl)propyl]methanesulfonamide](/img/structure/B7566172.png)
N-[1-(4-bromophenyl)propyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-bromophenyl)propyl]methanesulfonamide, also known as BPPM, is a chemical compound that has been widely used in scientific research. It is a small molecule inhibitor that can selectively target certain enzymes and receptors, making it a valuable tool for studying various biological processes.
作用機序
The mechanism of action of N-[1-(4-bromophenyl)propyl]methanesulfonamide varies depending on the specific enzyme or receptor it targets. For example, N-[1-(4-bromophenyl)propyl]methanesulfonamide inhibits histone deacetylases by binding to the zinc ion in the enzyme's active site, preventing it from deacetylating histone proteins. On the other hand, N-[1-(4-bromophenyl)propyl]methanesulfonamide inhibits proteasomes by binding to the enzyme's catalytic site, blocking its ability to degrade proteins. By selectively targeting these molecules, N-[1-(4-bromophenyl)propyl]methanesulfonamide can modulate various biological processes and pathways.
Biochemical and physiological effects:
N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to have various biochemical and physiological effects in different research contexts. For example, in cancer biology, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, potentially leading to tumor regression. In neuroscience, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to modulate synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. In immunology, N-[1-(4-bromophenyl)propyl]methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, potentially reducing inflammation in various disease states.
実験室実験の利点と制限
One of the main advantages of using N-[1-(4-bromophenyl)propyl]methanesulfonamide in lab experiments is its high selectivity for certain enzymes and receptors. This allows researchers to study specific biological processes without affecting other pathways. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-[1-(4-bromophenyl)propyl]methanesulfonamide is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide may not be effective in all research contexts, as its mechanism of action is highly specific.
将来の方向性
There are several potential future directions for N-[1-(4-bromophenyl)propyl]methanesulfonamide research. One area of interest is the development of N-[1-(4-bromophenyl)propyl]methanesulfonamide analogs with improved potency and selectivity. Additionally, N-[1-(4-bromophenyl)propyl]methanesulfonamide could be used in combination with other drugs to enhance their therapeutic effects. Finally, N-[1-(4-bromophenyl)propyl]methanesulfonamide could be used in conjunction with genetic or epigenetic tools to better understand the underlying mechanisms of various biological processes.
合成法
The synthesis of N-[1-(4-bromophenyl)propyl]methanesulfonamide involves several steps. First, 4-bromobenzylamine is reacted with propionyl chloride to form N-(4-bromobenzyl)propionamide. Next, this intermediate is reacted with methanesulfonyl chloride to give N-[1-(4-bromophenyl)propyl]methanesulfonamide. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
N-[1-(4-bromophenyl)propyl]methanesulfonamide has been used in a wide range of scientific research fields, including cancer biology, neuroscience, and immunology. It has been shown to inhibit the activity of various enzymes and receptors, such as histone deacetylases, proteasomes, and TRPA1 channels. By selectively targeting these molecules, N-[1-(4-bromophenyl)propyl]methanesulfonamide can help researchers to better understand the underlying mechanisms of various diseases and develop new therapeutic strategies.
特性
IUPAC Name |
N-[1-(4-bromophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-10(12-15(2,13)14)8-4-6-9(11)7-5-8/h4-7,10,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSHZYYNCSPUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)
![cyclopropyl-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7566102.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)

![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)

![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)